5-(pyridin-4-yl)pyrrolidin-2-one
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Overview
Description
5-(Pyridin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
The primary target of 5-(pyridin-4-yl)pyrrolidin-2-one is the Beta-secretase 1 (BACE1) enzyme . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP), which leads to the generation of amyloid-β (Aβ) peptides .
Mode of Action
This compound interacts with its target, BACE1, in a proline-competitive binding mode . This interaction inhibits the function of BACE1, thereby reducing the production of Aβ peptides .
Biochemical Pathways
The inhibition of BACE1 affects the amyloidogenic pathway , which is involved in the production of Aβ peptides . By inhibiting BACE1, this compound reduces the generation of these peptides, potentially impacting the progression of diseases such as Alzheimer’s.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction in the production of Aβ peptides . This reduction could potentially mitigate the pathological effects associated with the accumulation of these peptides, such as the formation of amyloid plaques in Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
5-(Pyridin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities but differ in their biological activities and applications.
Uniqueness
5-(Pyridin-4-yl)pyrrolidin-2-one is unique due to its combined pyridine and pyrrolidinone rings, which provide a distinct set of chemical properties and biological activities. This dual-ring structure enhances its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1824383-45-0 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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